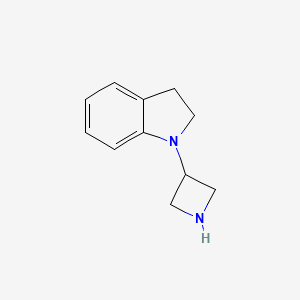
1-(Azetidin-3-yl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)indoline is a compound that features a unique structure combining an indoline moiety with an azetidine ring. The indoline structure consists of a benzene ring fused with a five-membered nitrogenous ring, while the azetidine ring is a four-membered nitrogen-containing heterocycle. This combination results in a bicyclic compound with significant potential in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)indoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the use of the Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate, which is then treated with various NH-heterocycles .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of microwave irradiation and solid support catalysts to enhance reaction efficiency and yield . These methods are designed to scale up the production while maintaining the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Azetidin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidine ring or the indoline moiety, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typical reagents for Suzuki–Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various substituted indoline and azetidine derivatives, which can be further explored for their unique properties and applications .
Applications De Recherche Scientifique
1-(Azetidin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)indoline involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can interact with amino acid residues of proteins, while the azetidine ring provides additional binding sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)indoline can be compared with other similar compounds, such as:
Azetidine: A four-membered nitrogen-containing heterocycle with significant ring strain and unique reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine.
The uniqueness of this compound lies in its combination of the indoline and azetidine structures, providing a versatile scaffold for various applications .
Propriétés
Formule moléculaire |
C11H14N2 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C11H14N2/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10/h1-4,10,12H,5-8H2 |
Clé InChI |
UUCDJDHIXMHNIF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)C3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



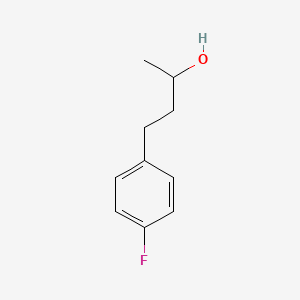
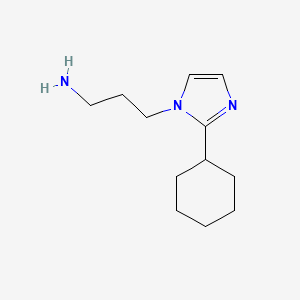
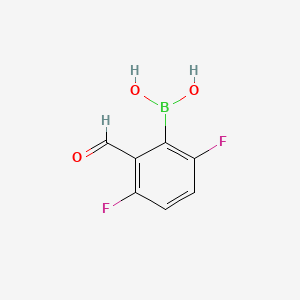
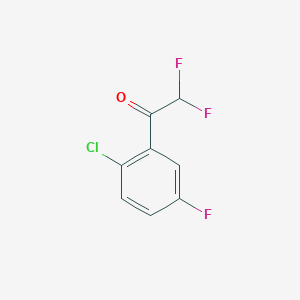
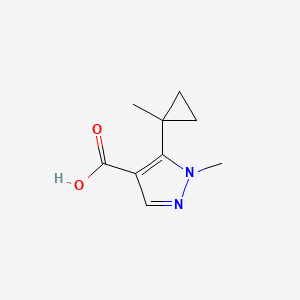
![1-Amino-3-hydroxyspiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13581246.png)

![1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid](/img/structure/B13581258.png)
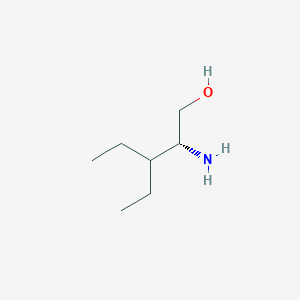
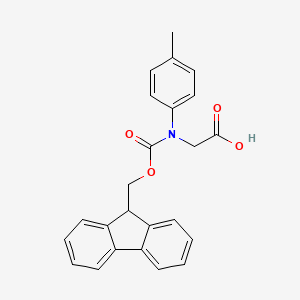
![1-Cyclohexyl-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B13581282.png)
![N-[(2-chlorophenyl)methyl]-1-(2,5-dimethylphenyl)-1H-1,3-benzodiazole-5-carboxamidehydrochloride](/img/structure/B13581285.png)

